molecular formula C8H12F3NO B2976503 N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide CAS No. 1865039-50-4

N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide

Cat. No.: B2976503
CAS No.: 1865039-50-4
M. Wt: 195.185
InChI Key: QLTNJDKLAUAHLI-UHFFFAOYSA-N
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Description

The name “N-(Cyclopropylmethyl)-4,4,4-trifluorobutanamide” suggests that this compound would be a butanamide (a type of amide) with a trifluoromethyl group (-CF3) and a cyclopropylmethyl group (-CH2-cyclopropyl) attached .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a butanamide backbone with the aforementioned groups attached. The cyclopropyl group could add interesting properties, as cyclopropane rings are known to have unique reactivity due to their ring strain .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, amides can participate in reactions like hydrolysis, while the cyclopropyl group can undergo ring-opening reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. The presence of the trifluoromethyl group could make the compound more lipophilic, which might affect its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if it were a drug, the mechanism would depend on the biological target. Without more information, it’s difficult to speculate .

Future Directions

Future research could involve synthesizing this compound and studying its properties and reactivity. If it has interesting properties, it could be studied for potential applications in areas like materials science or medicinal chemistry .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4,4,4-trifluorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)4-3-7(13)12-5-6-1-2-6/h6H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTNJDKLAUAHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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